Isavuconazonium chloride dihydrochloride
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Overview
Description
Isavuconazonium chloride is a second-generation triazole antifungal compound used primarily for the treatment of invasive aspergillosis and mucormycosis. It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body. This compound is favored for its high solubility in water, making it suitable for intravenous administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isavuconazonium chloride involves several steps. One notable method includes the use of anion exchange resin to introduce the bisulfate anion into the formulation of the quaternary ammonium salt. This method avoids the use of sulfuric acid, making the process more efficient and scalable . Another approach involves the preparation of isavuconazonium chloride hydrochloride as an intermediate, which is then converted to the final product .
Industrial Production Methods
Industrial production of isavuconazonium chloride focuses on optimizing yield and purity. The process typically involves the use of high-performance liquid chromatography to ensure the product’s purity exceeds 97%. The overall yield of the industrial process can reach up to 57% .
Chemical Reactions Analysis
Types of Reactions
Isavuconazonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction is less common for isavuconazonium chloride due to its stable structure.
Reduction: Not typically involved in its chemical transformations.
Substitution: Common in the synthesis process, particularly in the formation of the quaternary ammonium salt.
Common Reagents and Conditions
Anion Exchange Resin: Used to introduce the bisulfate anion.
Hydrochloric Acid: Utilized in the preparation of intermediate compounds.
Copper Sulfate: Employed in some synthetic routes to introduce sulfate ions.
Major Products
The primary product of these reactions is isavuconazonium chloride itself, which is then converted into isavuconazole in the body.
Scientific Research Applications
Isavuconazonium chloride has several scientific research applications:
Chemistry: Used as a model compound in studying the synthesis and properties of triazole antifungals.
Biology: Investigated for its interactions with fungal cell membranes and its inhibitory effects on fungal growth.
Industry: Its high solubility and stability make it a valuable compound in pharmaceutical formulations.
Mechanism of Action
Isavuconazonium chloride is converted into isavuconazole in the body. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by targeting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Posaconazole: Similar spectrum of antifungal activity but requires a cyclodextrin vehicle for intravenous administration.
Itraconazole: Older generation triazole with a broader spectrum but more complex drug interaction profile.
Uniqueness
Isavuconazonium chloride stands out due to its high solubility in water, which eliminates the need for a cyclodextrin vehicle, reducing the risk of nephrotoxicity. It also has more predictable pharmacokinetics and a better safety profile compared to voriconazole .
Properties
CAS No. |
338990-84-4 |
---|---|
Molecular Formula |
C35H37Cl3F2N8O5S |
Molecular Weight |
826.1 g/mol |
IUPAC Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;dihydrochloride |
InChI |
InChI=1S/C35H35F2N8O5S.3ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;3*1H/q+1;;;/p-1/t22-,23?,35+;;;/m0.../s1 |
InChI Key |
HUVDUZGLFMQIAC-ZDZOMAJASA-M |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-] |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-] |
Origin of Product |
United States |
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